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Compound of Interest

7-Chloro-8-methyl-2-
Compound Name:
(trifluoromethyl)quinolin-4-ol

Cat. No.: B1418966

This guide is designed for researchers, scientists, and drug development professionals actively
engaged in studies involving 7-chloroquinoline-based compounds. Here, we dissect the
complexities of drug resistance, offering field-proven insights and troubleshooting protocols to
navigate the experimental challenges you may encounter. Our goal is to provide a self-
validating system of protocols and a deep understanding of the underlying science to ensure
the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs) - The
Fundamentals of Resistance

This section addresses the foundational concepts of 7-chloroquinoline resistance, providing a
quick yet comprehensive overview for both new and experienced researchers.

Q1: What is the primary mechanism of action for 7-chloroquinoline compounds like chloroquine

(CQ)?

Al: Chloroquine, a weak base, functions by accumulating in the acidic digestive vacuole (DV)
of the malaria parasite, Plasmodium falciparum.[1][2] Inside the DV, the parasite digests host
hemoglobin, releasing toxic heme. Chloroquine is thought to interfere with the parasite's
detoxification process by inhibiting the polymerization of heme into hemozoin.[1] The buildup of
free heme is highly toxic to the parasite, leading to its death.
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Q2: What is the principal molecular basis for resistance to chloroquine?

A2: The cornerstone of chloroquine resistance is the reduced accumulation of the drug within
the parasite's digestive vacuole.[1][3] This is primarily mediated by mutations in the P,
falciparum chloroquine resistance transporter (pfcrt) gene.[3][4] These mutations, particularly
the K76T substitution, alter the PfCRT protein, which is located on the DV membrane, enabling
it to transport protonated chloroquine out of the vacuole, away from its target.[3][5][6][7]

Q3: Are other genes involved in modulating chloroquine resistance?

A3: Yes, while pfcrt mutations are the main determinant, polymorphisms in the P. falciparum

multidrug resistance 1 (pfmdrl) gene can modulate the level of chloroquine resistance.[8][9]

The pfmdrl gene encodes a P-glycoprotein homolog (Pgh-1), an ABC transporter also found
on the DV membrane.[8] Certain mutations and changes in pfmdrl copy number have been

associated with altered susceptibility to chloroquine and other antimalarials.[8][9][10]

Q4: What are the key molecular markers used to identify chloroquine-resistant parasites?

A4: The most reliable molecular marker for chloroquine resistance is the K76 T mutation in the
pfcrt gene.[11] Other mutations in pfcrt (in the 72-76 codon region) and polymorphisms in
pfmdrl (such as N86Y and Y184F) are also frequently assessed to provide a more
comprehensive resistance profile.[10][12][13][14]

Part 2: Troubleshooting Experimental Challenges

This section is structured to help you diagnose and resolve common issues encountered during
in vitro experiments with 7-chloroquinoline compounds.

Q5: My in vitro IC50 values for chloroquine against a known resistant strain are inconsistent
between experiments. What could be the cause?

A5: Inconsistent IC50 values are a common challenge and can stem from several factors.
Here's a systematic approach to troubleshooting:

» Parasite Synchronization: Asynchronous parasite cultures can lead to significant variability,
as different parasite stages exhibit varying sensitivities to chloroquine. Ensure your cultures
are tightly synchronized, preferably at the ring stage, before initiating the assay.[15]
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« Initial Parasitemia and Hematocrit: The starting parasite density and hematocrit level must be
consistent across all wells and experiments. Variations can alter the effective drug
concentration per parasite.[16]

o Compound Stability and Dilution: Ensure your chloroquine stock solution is properly stored
and that serial dilutions are prepared fresh for each experiment. The solvent used for dilution
can also impact compound activity.[16]

 Incubation Time: The duration of drug exposure is critical. A standard 72-hour incubation is
common for P. falciparum growth assays.[17][18] Ensure this is precisely controlled.

o Assay Method: Different viability assays measure different endpoints (metabolic activity, DNA
content, etc.) and can yield varied results. The SYBR Green I-based fluorescence assay is a
widely used and robust method for assessing parasite growth.[18][19]

o Data Analysis: Use a consistent and appropriate curve-fitting model (e.g., a four-parameter
logistic model) to calculate IC50 values.[16]

Q6: I am performing a chloroquine accumulation assay, but | am not observing a significant
difference between my sensitive and resistant parasite lines. What should | check?

A6: A lack of differentiation in chloroquine accumulation between sensitive and resistant strains
often points to specific technical issues in the assay protocol.

» Radiolabeled Chloroquine Quality: Ensure the [3H]chloroquine you are using has not
degraded. Check the expiration date and specific activity.

e Incubation and Washing Steps: The incubation time with radiolabeled chloroquine and the
subsequent washing steps are critical. Insufficient washing can lead to high background
noise, masking the true difference in accumulation. Conversely, overly harsh washing can
lyse the cells. Optimize your washing protocol with a gentle buffer.

o Cell Viability: Ensure that the parasites are viable and metabolically active at the start of the
assay. The drug transport processes are energy-dependent.[20]

e pH of the Medium: The pH of the incubation buffer can influence the protonation state of
chloroquine and its ability to diffuse across membranes. Maintain a consistent and
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physiological pH.

Q7: I am attempting to select for chloroquine resistance in a sensitive parasite line in vitro, but
the culture keeps crashing. How can | optimize this process?

A7: Generating drug-resistant parasite lines through continuous drug pressure requires a
careful and patient approach.

o Start with a Large, Asynchronous Population: A larger and more genetically diverse starting
population increases the probability of selecting for spontaneous resistance mutations.

e Gradual Increase in Drug Concentration: Begin with a sub-lethal concentration of
chloroquine (e.g., at or slightly below the IC50). Only increase the drug pressure once the
parasite culture has fully recovered and is growing robustly at the current concentration.

» Monitor Parasitemia Closely: Daily monitoring of parasitemia is essential. If the parasitemia
drops significantly, you may need to temporarily reduce the drug concentration to allow the
culture to recover.

o Patience is Key: The process of selecting for stable resistance in vitro can take several
months to over a year.

Part 3: Advanced Strategies to Overcome
Resistance

For researchers in drug development, this section explores innovative approaches to
circumventing established resistance mechanisms.

Q8: What are "chemoreversal agents" or "sensitizers," and how do they work?

A8: Chemoreversal agents (CRAS) are compounds that can restore the sensitivity of resistant
parasites to a drug like chloroquine.[21][22][23] Many of these agents, such as verapamil, are
thought to act by inhibiting the drug efflux pumps, including the mutated PfCRT, thereby
increasing the intracellular concentration of chloroquine.[24][25] While effective in vitro, the
clinical use of many CRAs has been limited by their own toxicity at the concentrations required
for resistance reversal.[25]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.tropicalmedicine.ox.ac.uk/publications/609477
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862508/
https://www.researchgate.net/publication/297662532_Overcoming_Chloroquine_Resistance_in_Malaria_Design_Synthesis_and_Structure-Activity_Relationships_of_Novel_Hybrid_Compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954758/
https://journals.asm.org/doi/10.1128/aac.45.11.3171-3174.2001
https://journals.asm.org/doi/10.1128/aac.45.11.3171-3174.2001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q9: What are hybrid compounds, and how are they designed to overcome resistance?

A9: A promising strategy involves creating hybrid molecules that synthetically link a 7-
chloroquinoline scaffold to a chemoreversal agent.[21][22][23][26] The rationale is to create a
single molecule that has both the antimalarial activity of chloroquine and the ability to block the
resistance mechanism (e.qg., by inhibiting PfCRT).[22] This approach has yielded novel
compounds with restored potency against a range of chloroquine-resistant parasite strains.[21]
[22][23][27]

Q10: Beyond targeting PfCRT, are there other strategies being explored?
A10: Yes, the field is actively exploring several other avenues:

o Combination Therapy: The use of multiple drugs with different mechanisms of action is a
cornerstone of modern antimalarial therapy (e.g., Artemisinin-based Combination Therapies
or ACTs).[28][29] This approach reduces the likelihood of parasites developing resistance to
both drugs simultaneously.[29]

o Targeting Novel Pathways: The discovery of new drug targets and pathways essential for
parasite survival is a major focus of antimalarial drug discovery. Compounds with novel
mechanisms of action are less likely to be affected by existing resistance mechanisms.

e Targeting Dormant Parasite Stages: Some compounds are being investigated for their ability
to eliminate dormant parasite stages that can persist after standard treatment and lead to
relapse.[30]

Visualizations and Data

Diagram 1: The Mechanism of Chloroquine Action and Resistance
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Caption: Chloroquine action and the primary resistance mechanism via PfCRT.

Table 1: Representative IC50 Values for Chloroquine Against Sensitive and Resistant P.
falciparum Strains
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. Typical Key
. . Resistance . .
Parasite Strain Profil Chloroquine Resistance Reference
rofile
IC50 (nM) Markers
. Wild-type pfcrt
3D7 Sensitive <15 [17]
(CVMNK)
_ Mutant pfcrt
Dd2 Resistant > 100 [24]
(CVIET)
FCR3 Resistant > 100 Mutant pfcrt [17]
K1 Resistant 100 - 150 Mutant pfcrt [24]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green | Fluorescence Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) for a 7-

chloroquinoline compound against P. falciparum.[17][18]

Materials:

o Complete culture medium (CCM): RPMI 1640 with L-glutamine and HEPES, supplemented

with human serum or Albumax I, hypoxanthine, and gentamicin.[18]

e Synchronized ring-stage P. falciparum culture.

e Test compound (e.g., chloroquine) dissolved in a suitable solvent (e.g., DMSO).

e 96-well black, clear-bottom microtiter plates.

e SYBR Green I lysis buffer. 20 mM Tris-HCI (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin,
0.08% (v/v) Triton X-100, with a 1:5000 dilution of SYBR Green | stock.[18]

e Fluorescence plate reader.

Procedure:
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e Prepare Drug Dilutions: Perform serial dilutions of the test compound in CCM directly in the
96-well plate to achieve the desired final concentrations. Include a drug-free control (vehicle
only) and an uninfected red blood cell (RBC) control.

o Assay Setup: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1%
parasitemia and 2% hematocrit in CCM. Add 100 pL of this suspension to each well of the
drug-dilution plate.

 Incubation: Incubate the plates for 72 hours at 37°C in a mixed gas environment (5% CO2,
5% 02, 90% N2).[15]

e Lysis and Staining: After incubation, add 100 uL of SYBR Green | lysis buffer to each well.
[17]

 Incubation (Staining): Incubate the plate in the dark at room temperature for 1-2 hours.[18]

o Fluorescence Reading: Read the fluorescence intensity using a plate reader with excitation
and emission wavelengths of approximately 485 nm and 530 nm, respectively.

o Data Analysis: Subtract the background fluorescence from the uninfected RBC control wells.
Normalize the data to the drug-free control wells (100% growth). Plot the percentage of
growth inhibition against the log of the drug concentration and fit the data to a sigmoidal
dose-response curve to determine the IC50 value.

Diagram 2: Workflow for IC50 Determination

Prepare Serial Drug Add Synchronized Incubate for 72 hours Add SYBR Green | Incubate 1-2 hours Read Fluorescence NoArr;?ziZzZZa;’T;(
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Caption: Step-by-step workflow for the SYBR Green I-based IC50 assay.

Protocol 2: Chloroquine Accumulation Assay
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This protocol describes a method to measure the accumulation of radiolabeled chloroquine in

P. falciparum-infected red blood cells.[24][31]

Materials:

Synchronized trophozoite-stage P. falciparum culture (sensitive and resistant strains).

[3H]chloroquine.

Incubation buffer (e.g., RPMI 1640).

Washing buffer (e.g., PBS).

Scintillation vials and scintillation fluid.

Scintillation counter.

Procedure:

Prepare Cell Suspensions: Harvest synchronized trophozoite-stage parasites and resuspend
them in incubation buffer to a known parasitemia and hematocrit.

Initiate Uptake: Add a known concentration of [3H]chloroquine (e.g., 30-50 nM) to the cell
suspensions.[24][31]

Incubation: Incubate the suspensions at 37°C. Take aliquots at various time points (e.g., 0, 5,
15, 30, 60 minutes) to measure the time course of accumulation.[31]

Stop Uptake and Wash: To stop the uptake at each time point, place the aliquot on ice and
wash the cells multiple times with ice-cold washing buffer to remove extracellular
[3H]chloroquine. Centrifugation should be performed at low speed to pellet the cells.

Cell Lysis and Scintillation Counting: Lyse the washed cell pellet and transfer the lysate to a
scintillation vial with scintillation fluid.

Quantification: Measure the radioactivity in a scintillation counter.
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Data Analysis: Calculate the amount of internalized chloroquine at each time point,
normalizing for the number of parasites. Compare the accumulation profiles of the sensitive
and resistant strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum -
PubMed [pubmed.ncbi.nim.nih.gov]

2. preprints.org [preprints.org]

3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC
[pmc.ncbi.nlm.nih.gov]

4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC
[pmc.ncbi.nlm.nih.gov]

5. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s
Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]

6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One
[journals.plos.org]

7. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-
Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC
[pmc.ncbi.nlm.nih.gov]

8. Contribution of the pfmdrl gene to antimalarial drug-resistance - PubMed
[pubmed.ncbi.nim.nih.gov]

9. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug
Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium
falciparum from Thailand - PMC [pmc.ncbi.nim.nih.gov]

10. The Role of Pfmdrl and Pfcrt in Changing Chloroquine, Amodiaquine, Mefloquine and
Lumefantrine Susceptibility in Western-Kenya P. falciparum Samples during 2008-2011 -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1418966?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8361993/
https://pubmed.ncbi.nlm.nih.gov/8361993/
https://www.preprints.org/manuscript/201809.0589/v1/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988812/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1005725
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1005725
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014064
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014064
https://pmc.ncbi.nlm.nih.gov/articles/PMC2592892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2592892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2592892/
https://pubmed.ncbi.nlm.nih.gov/15876420/
https://pubmed.ncbi.nlm.nih.gov/15876420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

11. A molecular marker for chloroquine-resistant falciparum malaria - PubMed
[pubmed.ncbi.nim.nih.gov]

12. Prevalence of molecular markers of chloroquine resistance in malaria parasites in East
Africa: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nim.nih.gov]

13. Molecular Markers for Sulfadoxine/Pyrimethamine and Chloroquine Resistance in
Plasmodium falciparum in Thailand [parahostdis.org]

14. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum
parasites in central Africa between 2016 and 2021 [frontiersin.org]

15. mmv.org [mmv.org]
16. benchchem.com [benchchem.com]
17. benchchem.com [benchchem.com]
18. benchchem.com [benchchem.com]
19. iddo.org [iddo.org]

20. Accumulation of chloroquine by membrane preparations from Plasmodium falciparum -
PubMed [pubmed.nchbi.nlm.nih.gov]

21. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-
Activity Relationships of Novel Hybrid Compounds — Centre for Tropical Medicine and
Global Health [tropicalmedicine.ox.ac.uk]

22. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-
Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt
Mutations - PMC [pmc.ncbi.nlm.nih.gov]

25. journals.asm.org [journals.asm.org]
26. journals.asm.org [journals.asm.org]

27. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-
Activity Relationships of Novel Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]

29. Combination therapies for combating antimicrobial resistance - PMC
[pmc.ncbi.nlm.nih.gov]

30. Chloroquine Overcomes Chemotherapy Resistance and Suppresses Cancer Metastasis
by Eradicating Dormant Cancer Cells | Sciety [sciety.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11172152/
https://pubmed.ncbi.nlm.nih.gov/11172152/
https://pubmed.ncbi.nlm.nih.gov/39725320/
https://pubmed.ncbi.nlm.nih.gov/39725320/
https://www.parahostdis.org/journal/view.php?doi=10.3347/kjp.2022.60.2.109
https://www.parahostdis.org/journal/view.php?doi=10.3347/kjp.2022.60.2.109
https://www.frontiersin.org/journals/public-health/articles/10.3389/fpubh.2023.1239274/full
https://www.frontiersin.org/journals/public-health/articles/10.3389/fpubh.2023.1239274/full
https://www.mmv.org/sites/default/files/uploads/docs/publications/8_-_supplementary_info_SCREENING_PDF_7.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Inconsistent_IC50_Values_for_Antitrypanosomal_Agents.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Drug_Resistance_in_Malaria_with_MMV009085.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Xanthoquinodin_A1_Drug_Testing_Against_Plasmodium_falciparum.pdf
https://www.iddo.org/sites/default/files/publication/2023-09/INV08_PFalciparumDrugSensitivity.pdf
https://pubmed.ncbi.nlm.nih.gov/2148609/
https://pubmed.ncbi.nlm.nih.gov/2148609/
https://www.tropicalmedicine.ox.ac.uk/publications/609477
https://www.tropicalmedicine.ox.ac.uk/publications/609477
https://www.tropicalmedicine.ox.ac.uk/publications/609477
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4862508/
https://www.researchgate.net/publication/297662532_Overcoming_Chloroquine_Resistance_in_Malaria_Design_Synthesis_and_Structure-Activity_Relationships_of_Novel_Hybrid_Compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954758/
https://journals.asm.org/doi/10.1128/aac.45.11.3171-3174.2001
https://journals.asm.org/doi/abs/10.1128/aac.02476-15?doi=10.1128/aac.02476-15
https://pubmed.ncbi.nlm.nih.gov/26953199/
https://pubmed.ncbi.nlm.nih.gov/26953199/
https://www.mmv.org/our-work/antimalarial-drug-resistance
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196371/
https://sciety.org/articles/activity/10.21203/rs.3.rs-6237822/v1
https://sciety.org/articles/activity/10.21203/rs.3.rs-6237822/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o 31. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Support Center: Overcoming Resistance to 7-
Chloroquinoline-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418966#overcoming-resistance-to-7-
chloroquinoline-based-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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